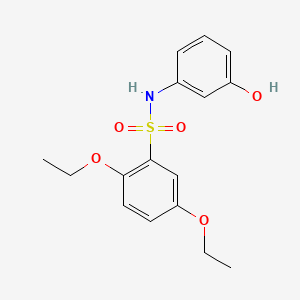![molecular formula C15H14ClFN4O B2673495 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097896-09-6](/img/structure/B2673495.png)
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” is a derivative of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The most common synthesis of pyridazin-3 (2H)-ones consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3 (2H)-one ring, which is a six-membered ring with two nitrogen atoms . It also contains a 2-chloro-6-fluorophenyl group and an azetidin-1-yl group.Chemical Reactions Analysis
The chemical reactions involving pyridazin-3 (2H)-ones are diverse due to the easy functionalization of various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds related to 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one. Patel and Desai (2005) synthesized a series of compounds for their antimicrobial activity, utilizing a solvent-free microwave irradiation method which enhanced reaction rates and yields (Patel & Desai, 2005). Another study by Kuramoto et al. (2003) demonstrated the potent antibacterial activities of similar compounds against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antifungal and Antitubercular Activities
Rajput et al. (2011) synthesized a series of pyridine derivatives, demonstrating their effectiveness as antifungal agents. One compound, in particular, showed significant potency, comparable to reference drugs Fluconazole and Gieseofulvin (Rajput et al., 2011). Chandrashekaraiah et al. (2014) also synthesized analogous compounds, investigating their antimicrobial and antitubercular activities, with several showing promise as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer and Antiangiogenic Activities
A 2015 study by Kamble et al. investigated the anticancer and antiangiogenic properties of pyridazin-3(2H)-one derivatives. Some of these compounds showed significant inhibitory effects on human cancer cell lines and potent antiangiogenic activity against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Neuropharmacological Activities
Thomas et al. (2016) synthesized N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. Some compounds exhibited significant antidepressant activity, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Future Directions
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this compound and its derivatives could be extensively studied for potential therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-12-3-1-4-13(17)11(12)7-15(22)21-8-10(9-21)19-14-5-2-6-18-20-14/h1-6,10H,7-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUNXBXLVHMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

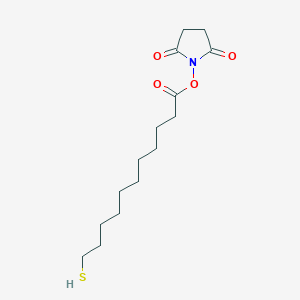
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)
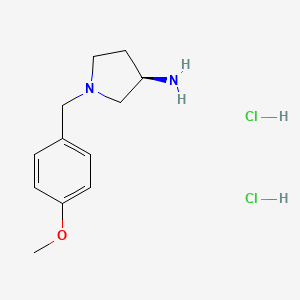
![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)
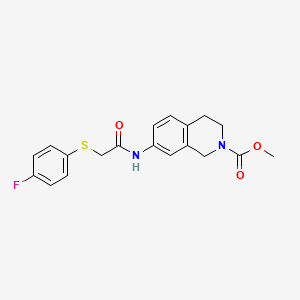
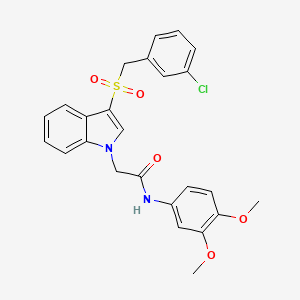
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)
![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)
